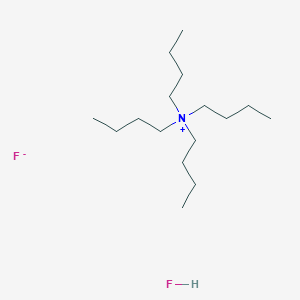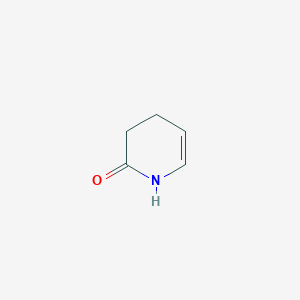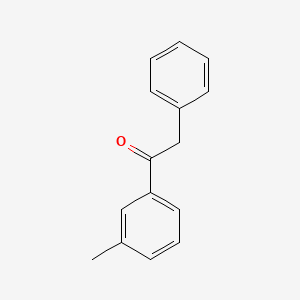
3'-Methyl-2-phenylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methyl-2-phenylacetophenone is an organic compound that belongs to the ketone family. It has a CAS Number of 95606-81-8 and a molecular weight of 210.28 . The compound is a white solid and its IUPAC name is 1-(3-methylphenyl)-2-phenylethanone .
Molecular Structure Analysis
The molecular formula of 3’-Methyl-2-phenylacetophenone is C15H14O . The InChI code is 1S/C15H14O/c1-12-6-5-9-14(10-12)15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 .Physical And Chemical Properties Analysis
3’-Methyl-2-phenylacetophenone is a white solid . It has a molecular weight of 210.28 .Applications De Recherche Scientifique
Antiviral Activity
Research has explored the synthesis of compounds related to 3'-Methyl-2-phenylacetophenone for their antiviral properties. For instance, the study by Pandey et al. (2004) involved the synthesis of furobenzopyrones from p-phenylacetophenone, which were then evaluated for their antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey, Singh, Tandon, Joshi, & Bajpai, 2004).
Antibacterial Agents
Another area of research focuses on the antibacterial applications of derivatives of 3'-Methyl-2-phenylacetophenone. Goto et al. (2009) synthesized 2′,3′,4′-trihydroxy-2-phenylacetophenone derivatives and evaluated them for their growth inhibition against various bacteria. The study found that certain derivatives showed potent antibacterial activities against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, highlighting the potential of these compounds as antibacterial agents (Goto, Kumada, Ashida, & Yoshida, 2009).
Catalyst in Chemical Synthesis
3'-Methyl-2-phenylacetophenone also finds applications in chemical synthesis as a substrate or intermediate. Ueno, Chatani, and Kakiuchi (2007) reported a ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives, indicating the versatility of related compounds in facilitating novel chemical reactions (Ueno, Chatani, & Kakiuchi, 2007).
Drug Delivery Systems
In the development of drug delivery systems, xylan-based temperature/pH sensitive hydrogels have been prepared using derivatives of 3'-Methyl-2-phenylacetophenone. Gao et al. (2016) demonstrated the use of such hydrogels for controlled drug release, showcasing the potential of these compounds in creating more effective and targeted drug delivery mechanisms (Gao, Ren, Zhao, Kong, Dai, Chen, Liu, & Sun, 2016).
Photocatalysis
The photocatalytic degradation of environmental pollutants is another significant area where 3'-Methyl-2-phenylacetophenone derivatives have been applied. Wang et al. (2019) synthesized TiO2-based photocatalysts for the degradation of Benzophenone-3, a common UV filter in sunscreens that poses environmental risks. The study highlights the role of these compounds in enhancing the efficiency of photocatalytic degradation processes (Wang, Deb, Srivastava, Iftekhar, Ambat, & Sillanpää, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-methylphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-6-5-9-14(10-12)15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXAVVUKKOOPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449662 |
Source


|
| Record name | 3'-METHYL-2-PHENYLACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methyl-2-phenylacetophenone | |
CAS RN |
95606-81-8 |
Source


|
| Record name | 3'-METHYL-2-PHENYLACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

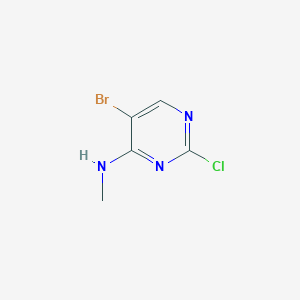
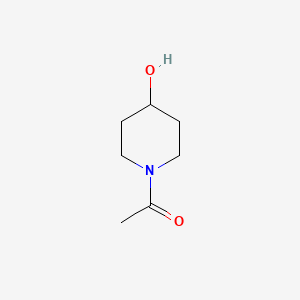
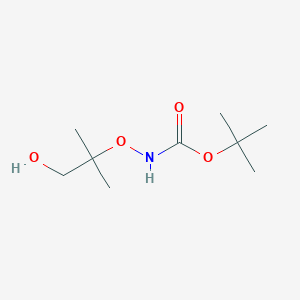
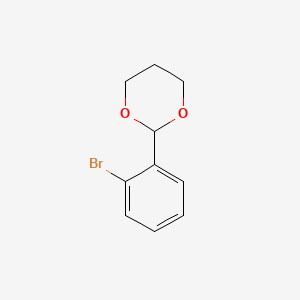
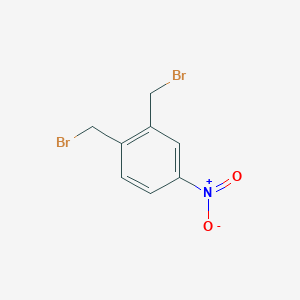
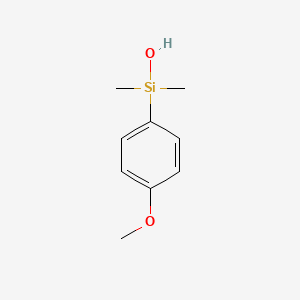
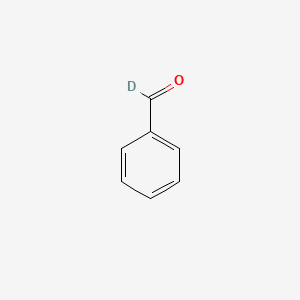
![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)
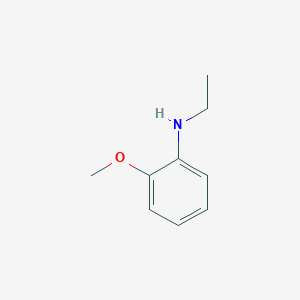
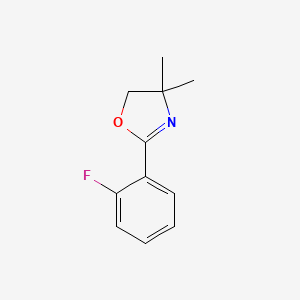
![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)
